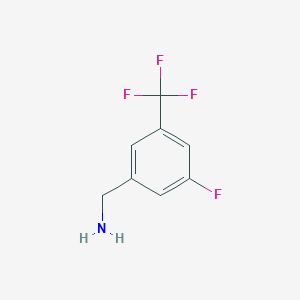

3-Fluoro-5-(trifluoromethyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-fluoro-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHUUMWSWNPEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369836 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150517-77-4 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150517-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzylamine: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

A comprehensive technical guide on 3-Fluoro-5-(trifluoromethyl)benzylamine (CAS Number: 150517-77-4), a critical fluorinated building block in modern medicinal chemistry, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's core properties, detailed synthetic methodologies, and its strategic application in the development of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Benzylamines

This compound is an aryl fluorinated building block distinguished by the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring.[1] The incorporation of these fluorine moieties into organic molecules is a widely employed strategy in drug design to modulate key physicochemical and pharmacokinetic properties.[2][3] The trifluoromethyl group, in particular, can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this benzylamine derivative a valuable intermediate in the synthesis of complex pharmaceuticals.[4] This guide will delve into the essential technical aspects of this compound, providing a foundational resource for its effective utilization in research and development.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its safe handling and successful application in synthesis.

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 150517-77-4 | [1] |

| Molecular Formula | C₈H₇F₄N | [1] |

| Molecular Weight | 193.14 g/mol | [1] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 172.3±35.0 °C (Predicted) | [1] |

| Density | 1.319 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.451 | [1] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [5] |

| Solubility | Insoluble in water | [1] |

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the amine protons (NH₂). The aromatic region will display complex splitting patterns due to fluorine-proton coupling. The benzylic protons will likely appear as a singlet, and the amine protons as a broad singlet. For comparison, the ¹H NMR spectrum of the related 3-(trifluoromethyl)benzylamine shows aromatic protons in the range of 7.4-7.6 ppm, a singlet for the benzylic protons at approximately 3.9 ppm, and a broad singlet for the amine protons at around 1.6 ppm.[6][7]

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the aromatic carbons, with the carbon atoms attached to fluorine and the trifluoromethyl group showing characteristic quartet splitting due to carbon-fluorine coupling. The benzylic carbon signal is expected to appear in the aliphatic region. The ¹³C NMR of 4-(Trifluoromethyl)benzylamine shows the benzylic carbon at approximately 45 ppm and the aromatic carbons between 125 and 145 ppm.[8] The trifluoromethyl carbon typically appears as a quartet around 124 ppm.[9]

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, and strong C-F stretching bands associated with the fluoro and trifluoromethyl groups. The IR spectrum of 3-(trifluoromethyl)benzylamine shows N-H stretches around 3300-3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and strong C-F stretches in the 1000-1350 cm⁻¹ region.[10]

-

Mass Spectrometry: The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 193. The fragmentation pattern would likely involve the loss of the amino group and subsequent rearrangements of the benzyl cation. The mass spectrum of the precursor, 3-fluoro-5-(trifluoromethyl)benzonitrile, shows a strong molecular ion peak at m/z 189.[11]

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic routes, primarily involving the reduction of a suitable precursor.

Synthetic Pathways

Two principal and reliable synthetic strategies for the preparation of this compound are the reduction of 3-fluoro-5-(trifluoromethyl)benzonitrile and the reductive amination of 3-fluoro-5-(trifluoromethyl)benzaldehyde.

Caption: Primary synthetic routes to this compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound.

Protocol 1: Reduction of 3-Fluoro-5-(trifluoromethyl)benzonitrile with Lithium Aluminum Hydride (LAH)

This method is highly effective for the small-scale laboratory synthesis of primary amines from nitriles.

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

10% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate or Diethyl Ether

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-fluoro-5-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous THF dropwise.[12]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume relative to LAH), followed by 10% aqueous NaOH (1.5 volumes), and finally water (3 volumes).[12][13]

-

Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite®.

-

Wash the filter cake thoroughly with ethyl acetate or diethyl ether.

-

Combine the filtrate and washings, and dry the organic layer over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Sources

- 1. 150517-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [oakwoodchemical.com]

- 6. 3-(Trifluoromethyl)benzylamine(2740-83-2) 1H NMR [m.chemicalbook.com]

- 7. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Trifluoromethyl)benzylamine(3300-51-4) 13C NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. US8648077B2 - 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3â²,4â²:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-(4-fluorophenyl)-1-butanone toluenesulfonic acid addition salt and salt crystals - Google Patents [patents.google.com]

- 11. 3-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2] Among the myriad of fluorinated building blocks, 3-Fluoro-5-(trifluoromethyl)benzylamine stands out as a versatile and valuable intermediate. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, spectroscopic characterization, and its applications in the synthesis of bioactive compounds.

Physicochemical Properties

This compound is a substituted aromatic amine that presents as a clear, yellow-to-green liquid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 150517-77-4 | [4] |

| Molecular Formula | C₈H₇F₄N | [4] |

| Molecular Weight | 193.14 g/mol | |

| Density | 1.319 g/mL at 25 °C | |

| Boiling Point | 172.3 ± 35.0 °C (Predicted) | |

| Refractive Index (n20/D) | 1.451 | |

| Flash Point | 170 °F | |

| pKa | 8.43 ± 0.10 (Predicted) | |

| Water Solubility | Insoluble |

The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences the molecule's electronic properties and reactivity. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the metabolic stability of the benzylamine scaffold.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

From 3-Fluoro-5-(trifluoromethyl)benzonitrile

A common and efficient method for the preparation of primary amines is the reduction of the corresponding nitrile.[5]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-(Trifluoromethyl)benzylamine(3300-51-4) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 5. benchchem.com [benchchem.com]

3-Fluoro-5-(trifluoromethyl)benzylamine molecular weight and formula

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzylamine

Topic: this compound: Molecular Properties, Synthesis, and Applications in Drug Discovery Audience: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource on this compound, a critical building block in modern medicinal chemistry. We will delve into its fundamental properties, explore robust synthetic methodologies, and illuminate its strategic applications, particularly within the realm of drug discovery, where the unique electronic properties of its fluorine substituents are highly valued.

Core Molecular and Physicochemical Properties

This compound is a substituted aromatic amine distinguished by the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. These functional groups impart unique physicochemical characteristics that are highly sought after in the design of novel therapeutics.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 150517-77-4 | [1][2] |

| Molecular Formula | C₈H₇F₄N | [2][3] |

| Molecular Weight | 193.14 g/mol | [2] |

| Density | 1.319 g/mL at 25 °C | [1][2] |

| Boiling Point | 172.3 ± 35.0 °C (Predicted) | [2] |

| Refractive Index | n20/D 1.451 | [1][2] |

| Solubility | Insoluble in water | [1][2] |

| Appearance | Colorless to light yellow liquid | [4] |

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry.[5] These substitutions are not merely for decoration; they are strategic modifications that profoundly influence a molecule's biological profile.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F or C-CF₃ bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.[5][6]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.[6]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby basic functional groups, such as the amine in this compound. This modulation affects the ionization state of the molecule at physiological pH, influencing its solubility, receptor binding, and pharmacokinetic properties.

Synthesis Methodologies

The synthesis of substituted benzylamines like this compound typically relies on established and robust chemical transformations. Reductive amination of the corresponding aldehyde is one of the most efficient and widely used methods due to its operational simplicity and the ready availability of starting materials.[7]

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines the synthesis of this compound from 3-fluoro-5-(trifluoromethyl)benzaldehyde. The causality behind this choice is its high efficiency and frequent use in industrial and research settings for creating primary amines.[7] The process involves the initial formation of an imine intermediate, which is then reduced in situ to the target amine.

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH₄) or a similar reducing agent

-

Methanol (Anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of ammonia in methanol (e.g., 7N, ~2 equivalents) to the aldehyde solution while stirring.

-

Allow the reaction to stir at room temperature for 2-4 hours to ensure the complete formation of the imine intermediate.

-

Reduction: Re-cool the mixture to 0 °C. Cautiously add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise to the stirred solution. Note: Hydrogen gas evolution will occur.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup: Quench the reaction by the slow addition of water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: Reductive amination synthesis workflow.

Key Applications in Research and Development

As a versatile chemical building block, this compound is a valuable intermediate for synthesizing a wide range of more complex molecules.[1] Its primary amine functional group is a nucleophilic handle for reactions such as amidation, sulfonylation, and the formation of Schiff bases.[7]

Experimental Protocol: Amide Bond Formation

The formation of an amide bond is one of the most critical reactions in medicinal chemistry, as the amide linkage is a core feature of peptides and numerous approved drugs.[8] This protocol describes a standard amide coupling reaction using a carboxylic acid and a coupling agent.

Materials:

-

This compound (1 equivalent)

-

A generic carboxylic acid (R-COOH) (1 equivalent)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (~1.1 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (~2-3 equivalents)

-

Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Ethyl acetate

-

1M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous NaCl solution)

Procedure:

-

Activation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1 eq.) and HATU (1.1 eq.) in anhydrous DMF.

-

Add DIPEA (2-3 eq.) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add a solution of this compound (1 eq.) in a small amount of DMF to the activated mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide product by flash column chromatography on silica gel.

Application Workflow Diagram

Caption: Amide synthesis using a coupling agent.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from structurally similar compounds like 3,5-Bis(trifluoromethyl)benzylamine and other fluoro-benzylamines provide critical safety guidance.[9][10] These compounds are typically classified as corrosive and can cause severe skin burns and eye damage.[9][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][10]

-

Handling: Avoid all direct contact with skin and eyes. Do not breathe vapors or mist.[9][10] Use non-sparking tools and ensure proper grounding to prevent static discharge.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials and ignition sources.[10][12]

-

First-Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]

-

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its unique combination of fluorine and trifluoromethyl substituents provides medicinal chemists with a powerful scaffold to enhance the metabolic stability, permeability, and target affinity of drug candidates. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099. PubChem.

- This compound. Oakwood Chemical.

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI.

- Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor. Organic Syntheses.

- Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI.

- Applications of fluorine-containing amino acids for drug design. PubMed.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. This compound | 150517-77-4 [chemicalbook.com]

- 2. 150517-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. 3-(Trifluoromethyl)benzylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. jelsciences.com [jelsciences.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic and Analytical Guide to 3-Fluoro-5-(trifluoromethyl)benzylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the expected spectral characteristics of 3-Fluoro-5-(trifluoromethyl)benzylamine (CAS No. 150517-77-4). As a key fluorinated building block in pharmaceutical and agrochemical research, a thorough understanding of its structural and electronic properties is paramount.[1] This document synthesizes fundamental spectroscopic principles with data from closely related structural analogs to present a predictive but robust characterization. We will explore the anticipated Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation grounded in the unique electronic effects of the fluorine and trifluoromethyl substituents, a standardized experimental protocol for data acquisition, and data presented in a clear, tabular format for ease of reference. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this compound's analytical signature.

Molecular Structure and Overview

This compound is an aromatic amine featuring two distinct and powerful electron-withdrawing groups on the phenyl ring: a fluorine atom and a trifluoromethyl (CF₃) group, positioned meta to each other and to the benzylamine moiety. These substituents profoundly influence the molecule's electronic environment, which is directly reflected in its spectral data. Understanding these influences is critical for accurate structural elucidation and for predicting chemical reactivity.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible, high-quality data. The following are generalized, step-by-step methodologies for the key experiments described.

Caption: General experimental workflow for spectroscopic analysis.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. [2]2. Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the sample into the NMR spectrometer. [3]4. Shimming & Tuning: Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for the ¹H, ¹³C, and ¹⁹F frequencies.

-

Acquisition:

-

¹H NMR: Acquire data using a standard single-pulse experiment (e.g., 'zg30') with 16-32 scans.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., 'zgpg30') with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire data using a standard single-pulse experiment, ensuring the spectral width covers the expected chemical shift range.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃). [2]

Protocol 2: ATR-IR Data Acquisition

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal. [4]2. Sample Application: Place a single drop of the liquid this compound directly onto the center of the ATR crystal. [5]3. Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS) Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like methanol, acetonitrile, or hexane.

-

Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this is typically done via a Gas Chromatography (GC) inlet. Alternatively, a direct insertion probe can be used. [6]3. Ionization: The sample molecules are bombarded with a beam of electrons with a standard energy of 70 electron volts (eV) in the ion source. [7][8]4. Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

References

Sources

- 1. This compound | 150517-77-4 [chemicalbook.com]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Deep Dive into the Solubility of 3-Fluoro-5-(trifluoromethyl)benzylamine: A Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This in-depth technical guide focuses on the solubility profile of 3-Fluoro-5-(trifluoromethyl)benzylamine, an aryl fluorinated building block of increasing interest in medicinal chemistry. While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in public literature, this guide synthesizes established chemical principles, the known effects of its constituent functional groups, and field-proven experimental methodologies to provide a robust predictive analysis and a practical framework for its empirical determination. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to effectively work with this compound.

Physicochemical Characterization of this compound

A foundational understanding of the molecular characteristics of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 150517-77-4 | [1] |

| Molecular Formula | C₈H₇F₄N | [2] |

| Molecular Weight | 193.14 g/mol | [2] |

| Appearance | Clear, yellow/green liquid | [2] |

| Density | 1.319 g/mL at 25 °C | [1][2] |

| Boiling Point (Predicted) | 172.3 ± 35.0 °C | [2] |

| Refractive Index (n20/D) | 1.451 | [1][2] |

| Water Solubility | Insoluble | [1][2] |

| pKa (Predicted) | 8.43 ± 0.10 | [2] |

The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, along with a primary amine on the benzyl moiety, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity to the molecule.

The Influence of Fluorine and Trifluoromethyl Groups on Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible. The fluoro and trifluoromethyl substituents on the benzylamine scaffold play a significant role in modulating these properties.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and significantly increases the lipophilicity of a molecule.[3][4] This enhancement in lipophilicity generally suggests a favorable solubility in non-polar and moderately polar organic solvents.[3] However, the inductive effect of the -CF₃ group can also influence the acidity or basicity of nearby functional groups, which can in turn affect solubility in protic or reactive solvents.[5]

-

Fluorine Atom (-F): As the most electronegative element, fluorine's presence also contributes to the electronic landscape of the molecule. While a single fluorine atom has a less pronounced effect on lipophilicity compared to a -CF₃ group, it can participate in hydrogen bonding.[6] The potential for N-H···F intramolecular or intermolecular hydrogen bonds can influence the compound's self-association and its interaction with various solvents.[7][8][9]

-

Benzylamine Moiety: The primary amine group (-NH₂) is capable of acting as both a hydrogen bond donor and acceptor. This characteristic suggests potential for good solubility in protic solvents like alcohols. The benzylamine structure itself provides a non-polar aromatic ring and a polar amine group, resulting in a molecule with mixed polarity. Unsubstituted benzylamine is miscible with ethanol and diethyl ether, and soluble in acetone and benzene, while being only slightly soluble in water.[10][11]

Predicted Solubility Profile of this compound

Based on the analysis of its structural components and the principles of solubility, a predicted solubility profile in common organic solvents can be proposed. It is crucial to emphasize that this is a theoretical estimation, and experimental verification is highly recommended for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The primary amine can form strong hydrogen bonds with the hydroxyl group of alcohols. The overall polarity is compatible. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | The polarity of these solvents should be sufficient to dissolve the compound. The lack of strong hydrogen bonding from the solvent may result in slightly lower solubility compared to alcohols. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, and the presence of fluorine in the solute may enhance miscibility. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. |

| Non-Polar | Hexane, Heptane | Low | The significant polarity imparted by the amine and fluoro substituents will likely lead to poor miscibility with non-polar aliphatic hydrocarbons. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These solvents are known for their broad solvency power and should readily dissolve the compound due to their high polarity and ability to disrupt intermolecular forces.[12] |

Experimental Determination of Solubility: A Step-by-Step Protocol

For accurate and reliable solubility data, empirical determination is essential. The shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: A generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method followed by chromatographic analysis.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid after equilibration is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe, being cautious not to disturb the solid material.

-

Attach a chemically resistant syringe filter to the syringe and filter the aliquot into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop and validate a suitable analytical method (e.g., HPLC-UV or GC-FID) for the accurate quantification of the compound.

-

Dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using the validated analytical method.

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Factors Influencing Solubility: A Conceptual Framework

The solubility of this compound is a multifactorial property. The following diagram illustrates the key intermolecular forces and molecular properties that govern its dissolution in a given solvent.

Caption: A conceptual diagram illustrating the primary intermolecular interactions between this compound and different classes of organic solvents.

Implications for Drug Development

A comprehensive understanding of the solubility of this compound is critical for its effective utilization in drug discovery and development pipelines.

-

Reaction Chemistry: Knowledge of its solubility in various organic solvents is essential for selecting appropriate reaction media for synthetic transformations, ensuring homogeneity and optimal reaction kinetics.

-

Purification: Solubility data guides the choice of solvent systems for crystallization, precipitation, and chromatographic purification techniques.

-

Formulation Development: For preclinical and clinical studies, understanding the solubility in pharmaceutically acceptable solvents is a prerequisite for developing suitable dosage forms.

-

In Vitro Assays: In biological screening, the compound is often dissolved in a solvent like DMSO. Knowledge of its solubility in aqueous buffer systems, even at low concentrations, is crucial to avoid precipitation and ensure accurate assay results.

Conclusion

While a comprehensive public database of the solubility of this compound in common organic solvents is currently lacking, this technical guide has provided a robust framework for its prediction and experimental determination. By understanding the interplay of its constituent functional groups—the lipophilic trifluoromethyl group, the electronegative fluorine atom, and the hydrogen-bonding benzylamine moiety—researchers can make informed decisions regarding its handling and application. The provided step-by-step protocol for the shake-flask method offers a reliable path to generating the precise solubility data necessary for advancing drug discovery and development projects that utilize this promising chemical entity. The principles and methodologies outlined herein are intended to serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

- Mague, J. T. (2025).

- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]

- Wikipedia. (n.d.). Trifluoromethyl group. In Wikipedia.

- Suryanarayana, I., & Suryanarayana, N. (2010). N–H⋯F hydrogen bonds in fluorinated benzanilides: NMR and DFT study. Magnetic Resonance in Chemistry, 48(8), 635-643. [Link]

- Urner, L. M., Lee, G. Y., Treacy, J. W., Allen, J. E., Ellman, J. A., & Diederich, F. (2022). Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Chemistry (Weinheim an der Bergstrasse, Germany), 28(4), e202103767. [Link]

- Rogers, W. (n.d.). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Journal of Drug Design and Research. [Link]

- PubChem. (n.d.). Benzylamine.

- Wikipedia. (n.d.). Benzylamine. In Wikipedia.

- Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). [Link]

- Wikipedia. (n.d.). Dimethylformamide. In Wikipedia.

- University of Canterbury. (2023). Solubility of Organic Compounds. [Link]

- Aakeröy, C. B., Wijethunga, T. K., Desper, J., & Moore, C. (2020). Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes. The Journal of Organic Chemistry, 85(8), 5596-5603. [Link]

Sources

- 1. This compound | 150517-77-4 [chemicalbook.com]

- 2. 150517-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzylamine - Wikipedia [en.wikipedia.org]

- 12. Dimethylformamide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stability and Storage of 3-Fluoro-5-(trifluoromethyl)benzylamine for Research and Development Applications

Introduction

3-Fluoro-5-(trifluoromethyl)benzylamine (CAS No: 150517-77-4) is a substituted benzylamine derivative that serves as a critical structural motif and versatile building block in medicinal chemistry and agrochemical synthesis.[1][2][3] The strategic placement of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly modulates the compound's physicochemical properties, including its lipophilicity, pKa, and metabolic stability.[4] These attributes make it a valuable intermediate for developing novel bioactive molecules.[3]

However, the very features that make this compound synthetically useful—namely the reactive primary amine group and the unique electronic nature of the fluorinated ring—also dictate its stability profile and handling requirements. Mismanagement of storage and handling can lead to degradation, impurity formation, and compromised experimental outcomes. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its storage and handling to ensure its integrity from receipt to reaction.

Section 1: Physicochemical Profile and Inherent Stability

The stability of a chemical is fundamentally linked to its structure. This compound's behavior is a composite of the reactivity of its benzylamine core and the influence of its halogen substituents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 150517-77-4 | [1] |

| Molecular Formula | C₈H₇F₄N | [1] |

| Molecular Weight | 193.14 g/mol | [5] |

| Appearance | Liquid | [5][6] |

| Density | 1.222 - 1.319 g/mL at 25 °C | [5][6] |

| Boiling Point | 172.3 ± 35.0 °C (Predicted) | [5] |

| Flash Point | ~170 °F / 77 °C (Combustible Liquid) | [5] |

| Classification | Corrosive (Class 8), Combustible | [6][7] |

The Benzylamine Moiety: The Center of Reactivity

The primary amine (–CH₂NH₂) is the compound's most reactive site. As a primary amine, it is basic and nucleophilic, making it susceptible to reactions with acids and various electrophiles. Critically, like many primary amines, it can react with carbon dioxide present in the atmosphere.[8] This often-overlooked reactivity is a primary source of degradation upon improper storage.

The Fluorinated Aromatic Ring: A Source of Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to the trifluoromethyl (–CF₃) group and the fluoro-substituted ring.[4][9] These electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and are exceptionally resistant to metabolic cleavage, a key reason for their incorporation in drug design.[9][10] While the C-F bond is robust, its presence influences the basicity of the amine group, a factor that must be considered in its reactions. Overall, the product is considered chemically stable under standard ambient conditions (room temperature) when properly stored.[6]

Section 2: Factors Influencing Stability and Potential Degradation Pathways

Understanding the specific environmental factors that can compromise the integrity of this compound is crucial for preventing its degradation.

Atmospheric Exposure (Oxygen and Carbon Dioxide)

-

Reaction with Carbon Dioxide: The most immediate and common degradation pathway for benzylamines is their reaction with atmospheric CO₂.[8] The primary amine reacts reversibly with CO₂ to form a carbamic acid, which is then deprotonated by a second molecule of the amine to yield a benzylammonium benzylcarbamate salt.[11] This salt formation appears as a precipitate or an increase in viscosity, altering the molarity and purity of the reagent. For high-precision applications, this degradation pathway can introduce significant experimental error.

-

Oxidation: While more gradual, benzylamines can undergo oxidative coupling in the presence of atmospheric oxygen to form the corresponding N-benzylidenebenzylamines (imines).[12] This process can be accelerated by heat, light, or trace metal impurities.

Temperature

Elevated temperatures increase the rate of all chemical reactions, including degradation. For this compound, it is critical to avoid strong heating.[6] As a combustible liquid with a flash point of approximately 170°F, storing it near heat sources increases fire risk and can promote the formation of explosive mixtures with air.[5][6]

Light

Many aromatic compounds are susceptible to photolytic degradation. While specific data for this compound is limited, it is a standard best practice in organic chemistry to protect amine-containing reagents from light to prevent the formation of radical species and subsequent side reactions.

Chemical Incompatibility

As a basic and nucleophilic compound, this compound is incompatible with several classes of chemicals:

-

Strong Acids: Reacts vigorously in a classic acid-base neutralization.

-

Oxidizing Agents: Can lead to rapid and potentially hazardous oxidation.[13][14]

-

Electrophiles: Incompatible with organic anhydrides, isocyanates, and aldehydes, with which it will readily react.[8]

Caption: Decision workflow for storing this compound.

Safe Handling Procedures

-

Ventilation: All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation. [1][15]* Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield, along with a lab coat. [6][15]* Static Discharge: As a combustible liquid, take precautionary measures against static discharge. [6]Ensure all equipment is properly grounded.

-

Spill Management: Keep appropriate spill cleanup materials for corrosive liquids readily available.

Section 4: Experimental Workflow for Stability Assessment

For GMP or other high-stakes applications, verifying the stability of a reagent batch may be necessary. A forced degradation study is the standard approach.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradants and establish a stability-indicating analytical method.

-

Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Stress Conditions: Dispense aliquots of the stock solution into separate, clearly labeled vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C.

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Stress: Heat a solution and a neat sample at 80 °C.

-

Photolytic Stress: Expose a solution to a calibrated UV light source (e.g., 254 nm).

-

Control: Keep an aliquot of the stock solution protected from light at 4 °C.

-

-

Time Points: Collect samples from each stress condition at intervals (e.g., 0, 4, 8, 12, 24 hours). Quench the reactions as appropriate (e.g., neutralize acid/base samples).

-

Analysis: Analyze all samples, including the control, using a stability-indicating method, typically High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Mass Spectrometry (MS).

-

Data Interpretation:

-

Quantify the remaining parent compound in each sample relative to the control.

-

Use the MS data to identify the mass of major degradation products. A significant peak corresponding to the imine dimer would be expected under oxidative stress.

-

The goal is to achieve 5-20% degradation, which is sufficient to demonstrate that the analytical method can separate the degradants from the parent peak.

-

Section 5: Summary of Best Practices

Table 2: Summary of Storage and Handling Recommendations

| Category | Do | Do Not |

| Atmosphere | Store under an inert gas (Argon/Nitrogen). | Store in open containers or expose to air for prolonged periods. |

| Temperature | Store in a cool, well-ventilated area. | Store near heat sources, in direct sunlight, or in ovens. |

| Container | Keep in a tightly sealed, original, light-blocking container. | Transfer to poorly sealed or clear containers. |

| Location | Store in a locked, designated corrosives cabinet. | Store with acids, oxidizing agents, or other incompatibles. |

| Handling | Use a chemical fume hood and full PPE (gloves, face shield). | Handle on an open bench or without adequate PPE. |

References

- Heldebrant, D. J., et al. (2010). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 15(1), 473-487.

- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1000.

- Unnamed Source. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. Retrieved from a general chemical industry news site.

- Zhang, Y., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega, 1(5), 896-902.

- Wang, S., et al. (2020). Mechanism of atmospheric organic amines reacted with ozone and implications for the formation of secondary organic aerosols. Science of The Total Environment, 737, 139830.

- Murphy, S. M., et al. (2007). Secondary aerosol formation from atmospheric reactions of aliphatic amines. Atmospheric Chemistry and Physics, 7(9), 2313-2337.

- Nielsen, C. J., et al. (2012). Atmospheric amines – Part III: Photochemistry and toxicity. Environmental Science and Pollution Research, 19(6), 2243-2254.

- Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Lumsa, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4056.

- U.S. Environmental Protection Agency. (2024). Multi-laboratory Validation Study Report for Method 1621.

- Wang, Y., et al. (2021). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Environmental Science & Technology.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 150517-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3-(Trifluoromethyl)benzylamine 98 2740-83-2 [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Page loading... [guidechem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

Safety and handling precautions for 3-Fluoro-5-(trifluoromethyl)benzylamine

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-5-(trifluoromethyl)benzylamine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound (CAS No. 150517-77-4). As a fluorinated aryl building block, this compound is integral to various synthetic pathways in pharmaceutical and materials science research.[1][2] The presence of both fluorine and trifluoromethyl groups significantly influences its reactivity and biological properties, necessitating stringent safety protocols.[3][4] This document provides a framework grounded in established safety principles to mitigate risks and ensure a secure laboratory environment.

Hazard Identification and Analysis

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. The compound is classified as a combustible liquid that causes severe skin burns, serious eye damage, and may cause respiratory irritation.[5]

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Pictogram |

|---|---|---|---|

| Flammable Liquids | Category 4 | H227 - Combustible liquid | None |

| Skin Corrosion/Irritation | Category 1A | H314 - Causes severe skin burns and eye damage | GHS05 (Corrosion) |

| Serious Eye Damage/Irritation | Category 1 | H318 - Causes serious eye damage | GHS05 (Corrosion) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 - May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source: SynQuest Laboratories Safety Data Sheet[5]

Detailed Risk Assessment

-

Corrosivity: As a primary amine, this compound is corrosive. Direct contact with skin or eyes can lead to severe chemical burns and irreversible tissue damage.[5][6] The fluorinated nature of the molecule may also influence its reactivity and ability to penetrate tissues.

-

Respiratory Irritation: Vapors and mists are irritating to the mucous membranes and upper respiratory tract.[5] Inhalation can lead to symptoms such as coughing, shortness of breath, and inflammation. All handling of the liquid should be performed within a certified chemical fume hood to prevent vapor inhalation.

-

Combustibility: The compound is a combustible liquid with a flash point, meaning it can ignite when exposed to an ignition source at or above this temperature.[5] While not highly flammable, sources of heat, sparks, and open flames must be rigorously controlled in the handling and storage areas.[7]

-

Reactivity and Incompatibility: this compound is incompatible with strong acids and oxidizing agents.[5] Contact with these substances can lead to vigorous or violent reactions, producing heat and potentially hazardous byproducts.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below for quick reference in experimental design and safety planning.

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 150517-77-4 | [5][8] |

| Molecular Formula | C₈H₇F₄N | [5][8] |

| Molecular Weight | 193.14 g/mol | [8] |

| Appearance | Liquid | [1][8] |

| Density | 1.319 g/mL at 25 °C | [1][8] |

| Boiling Point | 172.3 ± 35.0 °C (Predicted) | [8] |

| Refractive Index | 1.451 (at 20 °C) | [1][5] |

| Solubility | Insoluble in water |[1][8] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, beginning with robust engineering controls as the primary barrier, supplemented by appropriate PPE.

Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on PPE. This hierarchy serves as a guiding principle for designing safe experimental workflows.

Caption: Emergency response workflow for chemical spills.

-

Minor Spill (Controllable by trained lab personnel):

-

Alert personnel in the immediate area. 2. Wearing the full PPE outlined in Table 3, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb large quantities.

-

Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. [9] 4. Clean the spill area with a suitable decontaminating solution (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal. [10] 5. Report the incident to the laboratory supervisor. [9]

-

-

Major Spill (Large volume, rapid vapor release, or beyond the comfort level of staff):

-

Immediately evacuate the area, alerting others as you leave. [11] 2. If the substance is exposed to an ignition source or there is a fire, activate the nearest fire alarm.

-

Close the laboratory doors to confine the vapors. [12] 4. From a safe location, contact your institution's emergency response team (e.g., Environmental Health & Safety) or local emergency services (911). [13] 5. Provide the responders with the chemical name, quantity spilled, location, and a copy of the Safety Data Sheet (SDS). [10]

-

First Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of an exposure. [14]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. [15]Seek immediate medical attention. [16]Given the fluorinated nature of the compound, there is a potential for it to hydrolyze into hydrofluoric acid (HF) upon contact with moisture, which can cause deep tissue damage. [17]While specific guidance for this compound is not available, protocols for HF exposure often involve the application of 2.5% calcium gluconate gel after initial flushing; this should be considered in consultation with medical professionals. [11][17]* Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces. [15]Remove contact lenses if present and easy to do. [15]Seek immediate medical attention from an ophthalmologist. * Inhalation: Move the affected person to fresh air at once. [15]If the person is not breathing, begin artificial respiration (if trained to do so). If breathing is difficult, administer oxygen. Seek immediate medical attention. [15]* Ingestion: DO NOT induce vomiting. [14]If the person is conscious, rinse their mouth thoroughly with water and have them drink plenty of water. [15]Never give anything by mouth to an unconscious person. [14]Seek immediate medical attention. [14]

Waste Disposal

All waste materials contaminated with this compound must be handled as hazardous waste.

-

Containment: Collect all chemical residues and contaminated materials (e.g., absorbent pads, gloves, disposable lab coats) in a dedicated, leak-proof, and properly labeled hazardous waste container. [9]2. Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash. [14][15]

References

- 3,5-Bis(trifluoromethyl)benzylamine SDS, Apollo Scientific, [Link]

- 3,5-Bis(trifluoromethyl)

- 3-(Trifluoromethyl)

- Code of practice compressed fluorine and mixtures with inert gases, Asia Industrial Gas Associ

- Chemical Emergency Procedures: General Response and Clean-Up, College of Saint Benedict & Saint John's University, [Link]

- Chemical Spill Procedures, Princeton University Environmental Health and Safety, [Link]

- Emergency Chemical Spill Response, ChemCERT, [Link]

- Chemical Spill Procedures, University of Toronto Environmental Health & Safety, [Link]

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology, ResearchG

- This compound, MySkinRecipes, [Link]

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology, ACS Chemical Health & Safety, [Link]

- Fluorine Safety, Purdue University Department of Chemistry, [Link]

- Personal Protective Equipment, US Environmental Protection Agency (EPA), [Link]

- Chemical Spill Response Procedure, University of Manitoba, [Link]

- Personal Protective Equipment (PPE), U.S. Department of Health & Human Services, [Link]

- UNIT 7: Personal Protective Equipment, University of Hawai'i

- A Guide to Non-Respiratory Personal Protective Equipment (PPE), Health and Safety Authority, [Link]

- Recommended PPE to handle chemicals, Bernardo Ecenarro, [Link]

Sources

- 1. This compound | 150517-77-4 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 150517-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. ut.edu [ut.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. umanitoba.ca [umanitoba.ca]

- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzylamine

Introduction: The Significance of Fluorinated Benzylamines in Modern Drug Discovery

3-Fluoro-5-(trifluoromethyl)benzylamine is a key structural motif and a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and trifluoromethyl groups onto the benzylamine scaffold imparts a unique combination of physicochemical properties to molecules. These include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] These characteristics are highly sought after in the design of novel therapeutic agents, making this compound a crucial intermediate in the synthesis of a wide array of pharmaceuticals. This guide provides a comprehensive overview of the principal synthetic pathways to this important compound, offering detailed mechanistic insights, comparative data, and step-by-step experimental protocols for researchers, scientists, and drug development professionals.

Core Synthetic Pathways: A Comparative Analysis

There are three primary and well-established synthetic routes to this compound, each with its own set of advantages and considerations in terms of starting material availability, reaction conditions, scalability, and purity of the final product. The choice of a particular pathway often depends on the specific requirements of the synthesis, such as the desired scale, available laboratory equipment, and economic factors. The most prominent methods are:

-

Reduction of 3-Fluoro-5-(trifluoromethyl)benzonitrile

-

Reductive Amination of 3-Fluoro-5-(trifluoromethyl)benzaldehyde

-

Gabriel Synthesis from 3-Fluoro-5-(trifluoromethyl)benzyl bromide

The following sections will delve into the mechanistic details and practical execution of each of these pathways.

Pathway 1: Reduction of 3-Fluoro-5-(trifluoromethyl)benzonitrile

The reduction of the nitrile functionality is a direct and efficient method for the preparation of primary amines. This transformation can be accomplished through two main approaches: catalytic hydrogenation and chemical reduction using metal hydrides.

Mechanistic Overview

The reduction of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. In catalytic hydrogenation , the nitrile is adsorbed onto the surface of a metal catalyst (e.g., Raney Nickel, Palladium on carbon) in the presence of hydrogen gas. The H-H bond is cleaved on the catalyst surface, and the hydrogen atoms are sequentially added to the nitrile group, proceeding through an imine intermediate which is further reduced to the amine.[2]

Chemical reduction with a strong hydride-donating agent like lithium aluminum hydride (LiAlH₄) involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine anion. Subsequent aqueous workup protonates the resulting dianion to yield the primary amine.[3]

Experimental Protocols

Catalytic hydrogenation is often preferred for its scalability, use of less hazardous reagents, and generally cleaner reaction profiles.

Experimental Protocol:

A solution of 3-Fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol is charged into a high-pressure reactor. A catalytic amount of Raney Nickel (typically 5-10 wt%) and aqueous ammonia are added to the mixture. The reactor is then pressurized with hydrogen gas (e.g., 50-100 psi) and heated to a temperature of 50-80 °C. The reaction is monitored by the cessation of hydrogen uptake. Upon completion, the reactor is cooled, and the catalyst is carefully filtered off. The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or crystallization.[1]

Workflow for Catalytic Hydrogenation of 3-Fluoro-5-(trifluoromethyl)benzonitrile

Caption: Workflow for the catalytic hydrogenation of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.

Experimental Protocol:

To a stirred solution of lithium aluminum hydride (1.5 - 2.0 eq) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-Fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in the same dry solvent is added dropwise at a controlled temperature (typically 0 °C to room temperature). After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC or GC). The reaction is then carefully quenched by the sequential and slow addition of water, followed by an aqueous solution of sodium hydroxide. The resulting granular precipitate is filtered off, and the organic filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford the crude this compound, which can be further purified by distillation.[1]

Comparative Data

| Method | Reagents | Solvent | Temperature | Yield | Purity | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Raney Ni, NH₃ | Ethanol/Methanol | 50-80 °C | High | High | Scalable, clean | Requires high-pressure equipment |

| Metal Hydride Reduction | LiAlH₄ | THF/Diethyl Ether | 0 °C to reflux | High | Good | Rapid, versatile | Highly reactive, requires anhydrous conditions, careful quenching |

Pathway 2: Reductive Amination of 3-Fluoro-5-(trifluoromethyl)benzaldehyde

Reductive amination is a highly versatile and widely used one-pot method for the synthesis of amines from carbonyl compounds.[4] This pathway involves the reaction of 3-Fluoro-5-(trifluoromethyl)benzaldehyde with an amine source, typically ammonia, to form an imine intermediate, which is then reduced in situ to the desired primary amine.

Mechanistic Overview

The reaction proceeds in two main steps. First, the aldehyde reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an imine. In the second step, a reducing agent, which is present in the reaction mixture, reduces the imine to the corresponding primary amine. The choice of reducing agent is crucial; it must be capable of reducing the imine but not the starting aldehyde. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.[5]

Mechanism of Reductive Amination

Caption: General mechanism of reductive amination.

Experimental Protocol

Experimental Protocol:

To a solution of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol, a solution of ammonia in methanol (e.g., 7N) or ammonium acetate is added. The mixture is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography or distillation.[6]

Choice of Reducing Agent

| Reducing Agent | Typical Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, but can also reduce the starting aldehyde if not controlled.[5] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF | Milder and more selective for the reduction of imines over aldehydes.[7] |

Pathway 3: Gabriel Synthesis from 3-Fluoro-5-(trifluoromethyl)benzyl bromide

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation often encountered in direct amination with ammonia.[8]

Mechanistic Overview

This two-step process begins with the deprotonation of phthalimide by a base, such as potassium carbonate or potassium hydroxide, to form the nucleophilic phthalimide anion. This anion then undergoes a nucleophilic substitution (Sₙ2) reaction with 3-Fluoro-5-(trifluoromethyl)benzyl bromide to form N-(3-Fluoro-5-(trifluoromethyl)benzyl)phthalimide. In the second step, the phthalimide group is cleaved, typically by reaction with hydrazine (the Ing-Manske procedure), to release the desired primary amine and a stable phthalhydrazide byproduct.[6]

Gabriel Synthesis Workflow

Caption: Workflow for the Gabriel synthesis of this compound.

Experimental Protocol

Experimental Protocol:

Step 1: Synthesis of N-(3-Fluoro-5-(trifluoromethyl)benzyl)phthalimide A mixture of 3-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is heated at 80-100 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated solid is collected by filtration, washed with water, and dried to afford the N-substituted phthalimide.

Step 2: Hydrazinolysis The N-(3-Fluoro-5-(trifluoromethyl)benzyl)phthalimide (1.0 eq) is suspended in ethanol, and hydrazine hydrate (1.5 - 2.0 eq) is added. The mixture is heated to reflux for several hours, during which a precipitate of phthalhydrazide forms. After cooling, the mixture is acidified with hydrochloric acid and the precipitate is filtered off. The filtrate is then made basic with an aqueous solution of sodium hydroxide, and the liberated amine is extracted with an organic solvent like diethyl ether or dichloromethane. The combined organic layers are dried and concentrated to yield this compound.[6]

Advantages and Considerations

The Gabriel synthesis is particularly advantageous for producing a pure primary amine, as the bulky phthalimide group prevents the multiple alkylations that can occur with direct amination.[8] However, the reaction conditions, particularly the final hydrolysis or hydrazinolysis step, can be harsh.

Conclusion: Selecting the Optimal Synthetic Pathway

The synthesis of this compound can be effectively achieved through several well-established pathways. The choice of method will be guided by the specific needs of the researcher or organization.

-

Reduction of the corresponding benzonitrile is a direct and high-yielding route, with catalytic hydrogenation being particularly suitable for large-scale industrial production due to its environmental and safety advantages.

-

Reductive amination of the aldehyde offers a versatile and efficient one-pot procedure that is well-suited for laboratory-scale synthesis.

-